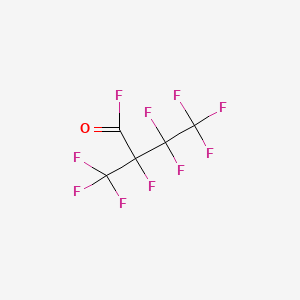
4-arsoroso-N-(carbamoylcarbamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-arsoroso-N-(carbamoylcarbamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an arsenic atom, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-arsoroso-N-(carbamoylcarbamoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines under specific conditions. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
For industrial production, the synthesis of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-arsoroso-N-(carbamoylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized under specific conditions, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted benzamide derivatives.
Applications De Recherche Scientifique
4-arsoroso-N-(carbamoylcarbamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 4-arsoroso-N-(carbamoylcarbamoyl)benzamide involves its interaction with cellular components, leading to the induction of apoptosis. The compound can activate the caspase cascade, resulting in programmed cell death. It also interacts with molecular targets such as Bcl-2 and p53, which are involved in the regulation of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-substituted benzamides: These compounds, such as declopramide, are known for their ability to induce apoptosis in cancer cells.
Carbamoyl derivatives: Compounds like 4-amino-N-(4-carbamoylphenyl)benzamide are used in industrial applications, including pigment production.
Uniqueness
4-arsoroso-N-(carbamoylcarbamoyl)benzamide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research focused on developing new therapeutic agents and industrial materials.
Propriétés
Numéro CAS |
5425-15-0 |
|---|---|
Formule moléculaire |
C9H8AsN3O4 |
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
4-arsoroso-N-(carbamoylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H8AsN3O4/c11-8(15)13-9(16)12-7(14)5-1-3-6(10-17)4-2-5/h1-4H,(H4,11,12,13,14,15,16) |
Clé InChI |
KXJQSDQTZBFYNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(=O)NC(=O)N)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




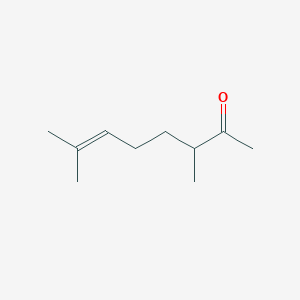
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)



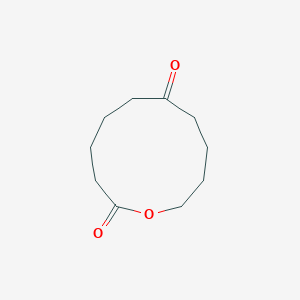
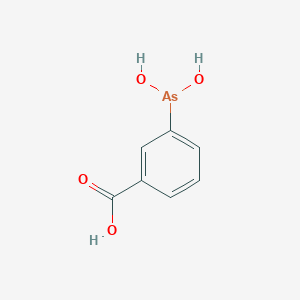
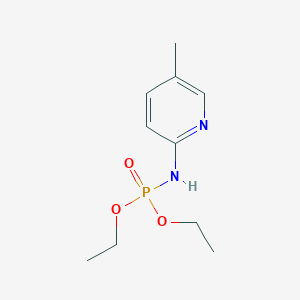
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)

![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
